3-formyl-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-formyl-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.26 g/mol . It is a white crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of sulfonamides, which are known for their wide range of applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Formyl-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including this compound, are believed to inhibit the aforementioned enzymes, thereby disrupting their associated biochemical processes . For instance, by inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of folic acid, a vital component for bacterial growth .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The disruption of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway, which is crucial for the growth and multiplication of bacteria .
Pharmacokinetics
Sulfonamides are generally known for their good absorption and wide distribution in the body . They are partially metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would be the disruption of normal cellular processes due to the inhibition of key enzymes. This could lead to the therapeutic effects seen in conditions such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . In the case of antibacterial action, the inhibition of folic acid synthesis leads to the death of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and individual patient factors such as age, gender, and health status . .
Preparation Methods
The synthesis of 3-formyl-N,N-dimethylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with dimethylamine and sulfur dioxide under specific reaction conditions . The reaction typically requires a solvent such as dioxane and is carried out under reflux conditions for a few hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-formyl-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include sulfonic acids, alcohols, and substituted sulfonamides .
Scientific Research Applications
3-formyl-N,N-dimethylbenzenesulfonamide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-formyl-N,N-dimethylbenzenesulfonamide can be compared with other similar compounds, such as:
4-fluoro-N,N-dimethylbenzenesulfonamide: This compound has a similar structure but with a fluorine atom at the para position instead of a formyl group.
N,N-dimethylbenzenesulfonamide: This compound lacks the formyl group and has different chemical properties and applications.
The uniqueness of this compound lies in its formyl group, which imparts specific reactivity and biological activity to the compound . This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
3-Formyl-N,N-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C₉H₁₁N₃O₂S
- CAS Number : 132390-68-2
The compound features a benzenesulfonamide backbone with a formyl group and dimethyl substitutions, which contribute to its unique chemical reactivity and biological profile.
The primary target of this compound is the enzyme aldo-keto reductase AKR1C3 , which plays a crucial role in steroid metabolism and is implicated in various cancers, particularly breast and prostate cancer. The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3, leading to significant alterations in metabolic pathways associated with this enzyme.
Biochemical Pathways
- Inhibition of AKR1C3 : The compound inhibits the metabolism of substrates processed by AKR1C3, affecting downstream biochemical pathways. This inhibition can lead to therapeutic implications in diseases where AKR1C3 is a critical target.
- Cellular Potency : Research indicates that this compound exhibits good cellular potency, suggesting its potential for development as an anticancer agent.
Biological Activities
The biological activities of this compound include:
- Anticancer Properties : Studies have demonstrated that the compound can inhibit the growth of cancer cells in vitro, particularly in models of breast and prostate cancer. Its ability to inhibit AKR1C3 contributes to its anticancer potential.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although more extensive studies are needed to confirm these effects.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant efficacy.
-
Mechanistic Insights :
- Research elucidated the mechanism by which the compound inhibits AKR1C3. It was found that binding affinity was enhanced due to specific interactions with the enzyme's active site, leading to reduced enzymatic activity and altered metabolic profiles in treated cells.
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of MCF-7 and PC-3 cell proliferation | |
Antimicrobial | Potential activity against various pathogens | |
Enzyme Inhibition | Potent inhibitor of aldo-keto reductase AKR1C3 |
Properties
IUPAC Name |
3-formyl-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHANLUOARPNVIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132390-68-2 |
Source
|
Record name | 3-formyl-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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